molecular formula C8H9NO2 B13895372 1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one

1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one

Cat. No.: B13895372
M. Wt: 151.16 g/mol
InChI Key: ZSXQCOABOMBOAM-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-2-methylpyridin-4-yl)ethan-1-one is a pyridine-derived ketone featuring a hydroxyl group at the 5-position and a methyl group at the 2-position of the pyridine ring. Its molecular formula is C₈H₉NO₂, with a molecular weight of 151.16 g/mol. The compound’s structure combines aromaticity with polar functional groups, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-(5-hydroxy-2-methylpyridin-4-yl)ethanone

InChI

InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)8(11)4-9-5/h3-4,11H,1-2H3

InChI Key

ZSXQCOABOMBOAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)O)C(=O)C

Origin of Product

United States

Preparation Methods

Hydration of 5-Ethynyl-2-methylpyridine Intermediate

A key intermediate in the synthesis is 1-(6-methylpyridin-3-yl)ethanone or related positional isomers, which can be accessed via hydration of 5-ethynyl-2-methylpyridine derivatives.

  • Reaction Conditions: The hydration is performed in a sulfuric acid and toluene mixture (ratios between 2:1 to 4:1, optimally 4:1) at temperatures ranging from 50°C to 80°C for durations between 2 to 16 hours.
  • Extraction: After reaction completion, the product is extracted with ethyl acetate and concentrated.
  • Yield: Typical molar yields exceed 90%, indicating an efficient conversion.
  • Mechanistic Note: The hydration converts the ethynyl group to a ketone, forming the ethanone moiety on the pyridine ring.

Formation of 5-Ethynyl-2-methylpyridine via Piperidine-Mediated Reaction

  • Starting Materials: 6-methylpyridin-3-yl trifluoromethanesulfonate is reacted to form the ethynyl intermediate.
  • Catalyst/Promoter: Piperidine is used to enhance yields.
  • Reaction Conditions: The reaction is typically carried out at 40°C for 16 hours.
  • Intermediate Formation: The compound 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol forms as an intermediate, which can be isolated or converted in situ.
  • Deprotection: The acetylene function is protected as an acetone adduct and later deprotected by treatment with soda (sodium hydroxide) in toluene under reflux to yield the free ethynyl intermediate.

One-Pot Synthesis Approach

  • The process can be streamlined by conducting the synthesis of the intermediate and its conversion to the ethanone in a one-pot reaction, avoiding isolation of intermediates.
  • This approach improves efficiency and reduces purification steps.

Avoidance of Hazardous Oxidants and Catalysts

  • The described methods avoid the use of tungsten-based catalysts and hazardous oxidants like hydrogen peroxide or organic peroxides.
  • The sulfonate intermediates used are already in the required oxidation state, eliminating the need for further oxidation steps.
  • This reduces safety risks and by-product formation such as pyridine N-oxide.

Reaction Conditions and Yield Summary Table

Step Conditions Reagents/Intermediates Temperature Time Yield (%) Notes
Hydration of 5-ethynyl-2-methylpyridine H2SO4/toluene (4:1) 5-Ethynyl-2-methylpyridine 50-80°C 2-16 h >90 Extraction with ethyl acetate
Piperidine-mediated coupling Piperidine catalyst 6-Methylpyridin-3-yl trifluoromethanesulfonate 40°C 16 h High Intermediate: acetone-protected acetylene
Deprotection of acetone adduct NaOH in toluene reflux Protected acetylene intermediate Reflux Not specified High Forms free ethynyl intermediate
One-pot synthesis Combined hydration and coupling Starting materials as above Varied Varied High Avoids isolation of intermediates

Analytical and Mechanistic Insights

  • NMR Characterization: Proton nuclear magnetic resonance (1H-NMR) spectra confirm the formation of the ethanone group and hydroxy substitution on the pyridine ring.
  • Intermediate Stability: The acetone-protected acetylene intermediate is stable and can be isolated if needed.
  • Mechanism: The key step involves nucleophilic addition of water across the ethynyl triple bond (hydration) to form the ketone functionality.
  • Steric and Electronic Effects: The presence of methyl and hydroxy substituents influences reactivity and yield, requiring optimization of reaction parameters.

Alternative Synthetic Approaches

  • Microwave-assisted cyclocondensation of 2-amino acid-derived enamines has been explored for related heterocycles but is less directly applicable to this compound.
  • Other heterocyclic syntheses involving hydroxy-substituted pyridines have been reported, but the hydration of ethynyl intermediates remains the most efficient route for this compound.

Chemical Reactions Analysis

1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methyl group and ethanone moiety contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

1-(5-Chloro-2-methylpyridin-4-yl)ethan-1-one
  • Molecular Formula: C₈H₈ClNO
  • Molecular Weight : 169.61 g/mol
  • Substituents : Chlorine at the 5-position, methyl at the 2-position (pyridine).
  • This compound is less polar, favoring applications in hydrophobic environments or material science .
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
  • Molecular Formula : C₆H₄BrClOS
  • Molecular Weight : 239.52 g/mol
  • Substituents : Bromine at the 5-position, chlorine at the 4-position (thiophene).
  • Key Differences : The thiophene ring and halogen substituents enhance electron-withdrawing effects, making this compound suitable for organic electronics or cross-coupling reactions .
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
  • Molecular Formula : C₁₁H₁₀N₂O₂
  • Substituents : Hydroxyl at the 5-position, phenyl at the 1-position (pyrazole).

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (Water) Melting Point (°C)
1-(5-Hydroxy-2-methylpyridin-4-yl)ethan-1-one 151.16 0.98 Moderate ~160–165 (est.)
1-(5-Chloro-2-methylpyridin-4-yl)ethan-1-one 169.61 1.75 Low ~175–180
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one 239.52 2.89 Very low Not reported

<sup>*</sup>LogP values estimated using substituent contributions.

Pharmaceutical Potential
  • The hydroxyl group in the target compound may enhance interactions with biological targets, similar to GPER-1 ligands in docking studies (e.g., compound 6120497_SRS-10 in ).
  • Imidazole-based analogs () exhibit antibacterial activity, suggesting the target compound could be explored for similar applications.
Material Science
  • Halogenated analogs (e.g., ) are used in organic electronics due to their electron-deficient rings. The target compound’s polar groups may suit hydrophilic material applications.

Critical Analysis of Key Differences

Feature This compound 1-(5-Chloro-2-methylpyridin-4-yl)ethan-1-one
Polarity High (hydroxyl group) Moderate (chlorine less polar than -OH)
Solubility Higher in aqueous media Lower, suited for organic phases
Reactivity Prone to oxidation or H-bonding Stable, inert in many conditions
Applications Drug design, catalysis Materials, agrochemicals

Biological Activity

1-(5-Hydroxy-2-methylpyridin-4-yl)ethan-1-one, also known by its CAS number 1256809-33-2, is a compound with significant potential in various biological applications. This article explores its biological activity, including antibacterial, antifungal, and potential therapeutic roles, supported by data tables and research findings.

The compound features a pyridine ring substituted with a hydroxyl group and an ethanone moiety. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceutical compounds.

Biological Activities

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus0.025Strong
Escherichia coli0.020Strong
Bacillus subtilis0.030Moderate
Pseudomonas aeruginosa0.050Moderate

These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. A study evaluating various monomeric alkaloids found that compounds similar to this compound exhibited antifungal effects against common pathogens such as Candida albicans. The results are presented in Table 2.

Fungal Strain MIC (mg/mL) Activity
Candida albicans0.015Strong
Aspergillus niger0.040Moderate

The antifungal efficacy indicates the potential for this compound in treating fungal infections, particularly those resistant to conventional treatments.

The biological activity of this compound is believed to involve the inhibition of key metabolic pathways in bacteria and fungi. The presence of the hydroxyl group enhances its interaction with microbial cell membranes, leading to increased permeability and eventual cell death.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Properties : A comprehensive evaluation of various pyridine derivatives demonstrated that this compound significantly inhibited the growth of multiple bacterial strains, outperforming many existing antibiotics in specific tests .
  • Synthesis of Novel Compounds : Researchers have utilized this compound as a precursor in synthesizing more complex molecules with enhanced biological activities, showcasing its versatility in pharmaceutical development .

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and ketone carbonyls (δ 190–210 ppm). Hydroxy groups appear as broad singlets (δ 4.5–5.5 ppm) .
    • IR : Confirms C=O (1680–1720 cm⁻¹) and O–H (3200–3600 cm⁻¹) stretches .
  • Crystallography :
    Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry. SHELXL refines anisotropic displacement parameters, while ORTEP visualizes ellipsoids . WinGX integrates data processing and validation .

How can researchers optimize regioselectivity during functionalization of the pyridine ring?

Advanced Research Question
Regioselectivity challenges arise during hydroxylation or methylation due to competing electrophilic substitution pathways. Methodological strategies include:

  • Directing Groups : The 5-hydroxy group directs electrophiles to the para position (C-4).
  • Catalytic Systems : Lewis acids like ZnCl₂ enhance Friedel-Crafts acylation at specific positions (e.g., C-2/C-4 in dihydroxyaryl systems) .
  • pH Control : Basic conditions (pH >9) favor deprotonation of the hydroxy group, enhancing nucleophilic attack at C-4 .
    Contradictions in regiochemical outcomes (e.g., meta vs. para products) require DFT calculations to map transition states or kinetic studies to identify rate-determining steps.

What analytical approaches resolve contradictions in biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial potency variations across studies) may stem from assay conditions or impurity interference. Robust solutions include:

  • Dose-Response Curves : Quantify IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
  • Metabolite Profiling : LC-MS identifies degradation products or active metabolites that may skew results .
  • Target Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms direct binding to enzymes/receptors, ruling off-target effects .

How can crystallographic data be leveraged to predict intermolecular interactions and solubility?

Advanced Research Question
Crystal packing analysis (via Mercury or PLATON) reveals hydrogen-bonding networks (e.g., O–H···N interactions between hydroxy and pyridine groups) and π-stacking, which correlate with solubility and stability . For example:

Interaction Type Distance (Å) Angle (°) Impact
O–H···N (Hydrogen bond)2.65–2.85150–170Enhances crystal stability
π-π stacking3.4–3.8Reduces aqueous solubility
Refinement with SHELXL incorporates disorder modeling for accurate electron density maps, critical for solubility prediction .

What strategies mitigate byproduct formation during large-scale synthesis?

Advanced Research Question
Scale-up challenges include thermal degradation and solvent effects. Mitigation involves:

  • Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions (e.g., over-oxidation) .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while additives (molecular sieves) absorb water to prevent hydrolysis .
  • In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of reaction parameters .

How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The electron-donating 5-hydroxy and 2-methyl groups activate the pyridine ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Hammett constants (σ) predict substituent effects:

Substituent σ (para) Impact on Reactivity
–OH-0.37Enhances electrophilic substitution at C-4
–CH₃-0.17Stabilizes transition state via hyperconjugation
Density functional theory (DFT) calculations (B3LYP/6-31G*) model charge distribution to guide catalyst selection (e.g., Pd(OAc)₂ for Suzuki coupling) .

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